2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol is a synthetic organic compound that belongs to the class of phenols and triazoles. This compound is characterized by the presence of an ethoxy group at the second position, a phenolic hydroxyl group at the fourth position, and a triazole ring substituted with an isopropyl group at the fifth position. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The triazole ring is then substituted with an isopropyl group using appropriate alkylating agents.
Phenol Derivatization: The phenolic compound is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate the activity of specific receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
- 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol
- 2-Ethoxy-4-(3-ethyl-1H-1,2,4-triazol-5-yl)phenol
- 2-Ethoxy-4-(3-propyl-1H-1,2,4-triazol-5-yl)phenol
Uniqueness: The presence of the isopropyl group in 2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol imparts it with unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substitutions.
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-ethoxy-4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C13H17N3O2/c1-4-18-11-7-9(5-6-10(11)17)13-14-12(8(2)3)15-16-13/h5-8,17H,4H2,1-3H3,(H,14,15,16) |
InChI Key |
DHSSKGVJYSVAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C(C)C)O |
Origin of Product |
United States |
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